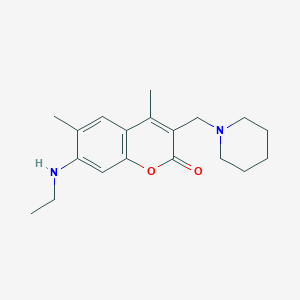
7-(Ethylamino)-4,6-dimethyl-3-(piperidin-1-ylmethyl)chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Ethylamino)-4,6-dimethyl-3-(piperidin-1-ylmethyl)chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as chemistry, biology, and medicine. The unique structure of this compound, which includes an ethylamino group, dimethyl substitutions, and a piperidin-1-ylmethyl group, contributes to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(ethylamino)-4,6-dimethyl-3-(piperidin-1-ylmethyl)chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the chromen-2-one core: This can be achieved through the condensation of a suitable phenol derivative with an appropriate aldehyde under acidic or basic conditions.
Introduction of the ethylamino group: This step involves the nucleophilic substitution of an appropriate leaving group (e.g., halide) with ethylamine.
Dimethyl substitution:
Attachment of the piperidin-1-ylmethyl group: This step involves the nucleophilic substitution of a suitable leaving group with piperidin-1-ylmethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
7-(Ethylamino)-4,6-dimethyl-3-(piperidin-1-ylmethyl)chromen-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as dihydrochromen-2-one analogs.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups at various positions on the chromen-2-one core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry: This compound can serve as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as a bioactive molecule with various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Due to its biological activities, this compound is being investigated for its potential therapeutic applications in treating various diseases.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-(ethylamino)-4,6-dimethyl-3-(piperidin-1-ylmethyl)chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes, receptors, and proteins, modulating their activity and leading to the observed biological effects. For example, it may inhibit specific enzymes involved in inflammation or cancer cell proliferation, leading to anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 7-(Methylamino)-4,6-dimethyl-3-(piperidin-1-ylmethyl)chromen-2-one
- 7-(Ethylamino)-4,6-dimethyl-3-(morpholin-4-ylmethyl)chromen-2-one
- 7-(Ethylamino)-4,6-dimethyl-3-(piperidin-1-ylmethyl)quinolin-2-one
Uniqueness
The uniqueness of 7-(ethylamino)-4,6-dimethyl-3-(piperidin-1-ylmethyl)chromen-2-one lies in its specific combination of functional groups and substitutions, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different levels of biological activity, selectivity, and stability, making it a valuable compound for further research and development.
Properties
IUPAC Name |
7-(ethylamino)-4,6-dimethyl-3-(piperidin-1-ylmethyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-4-20-17-11-18-15(10-13(17)2)14(3)16(19(22)23-18)12-21-8-6-5-7-9-21/h10-11,20H,4-9,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADTOWLHXCACTNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC2=C(C=C1C)C(=C(C(=O)O2)CN3CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
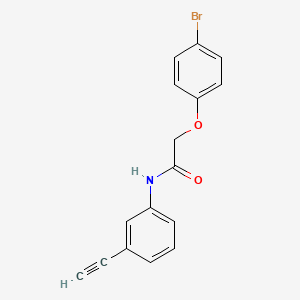
![N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B5875610.png)
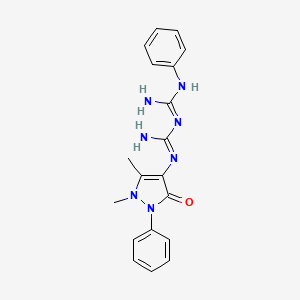
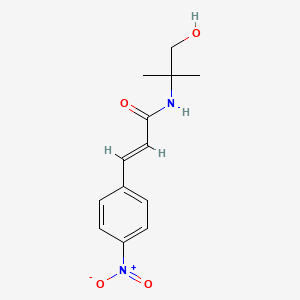
![1-(Pyridin-2-ylmethyl)-3-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5875645.png)
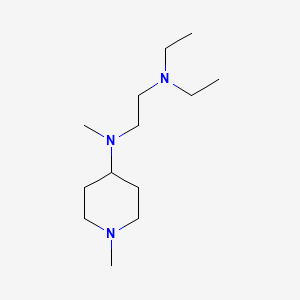
![methyl 2-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)hydrazinecarboxylate](/img/structure/B5875654.png)
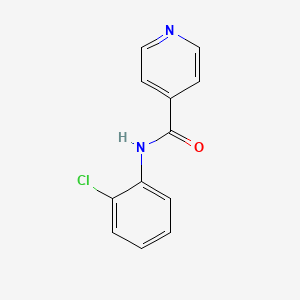
![5-tert-butyl-2-methyl-N-[3-(propan-2-yloxy)phenyl]furan-3-carboxamide](/img/structure/B5875681.png)
![4-methyl-N-[1-(4-morpholinyl)ethylidene]benzenesulfonamide](/img/structure/B5875687.png)
![3-[(3-cyclohexylpropanoyl)amino]-2-methylbenzoic acid](/img/structure/B5875689.png)
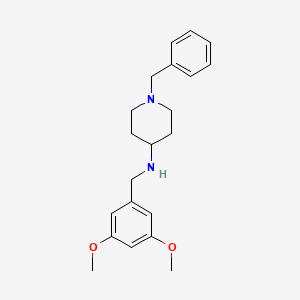
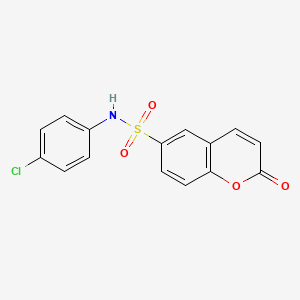
![1-(9-METHYL-2-PHENYL-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-3-YL)-1-PROPANONE](/img/structure/B5875701.png)
